Product packaging for Benzyl bis(2-bromoethyl)carbamate(Cat. No.:CAS No. 189323-09-9)

Benzyl bis(2-bromoethyl)carbamate

Cat. No.: B070174
CAS No.: 189323-09-9
M. Wt: 365.06 g/mol
InChI Key: KZXFVMMTKPFXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl bis(2-bromoethyl)carbamate is a potent bifunctional alkylating agent of significant interest in chemical biology and medicinal chemistry research. Its core structure features two highly reactive 2-bromoethyl groups, which enable it to act as an electrophilic crosslinker. The primary research application of this compound is in the synthesis of nitrogen mustard-based prodrugs and cytostatic agents, where it serves as a key intermediate for introducing DNA-alkylating functionality. The mechanism of action for the resulting compounds typically involves intramolecular cyclization to form reactive aziridinium intermediates, which subsequently alkylate nucleophilic sites on DNA, primarily the N-7 position of guanine, leading to interstrand cross-links, DNA strand breaks, and ultimately, apoptosis in target cells. The benzyl carbamate (Cbz) group serves as a versatile protecting group for amines, allowing for strategic deprotection and further functionalization in multi-step synthetic pathways. This makes this compound an invaluable building block for researchers developing novel anti-cancer agents, antibody-drug conjugates (ADCs), and other targeted therapeutics, as well as for fundamental studies on DNA damage and repair mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Br2NO2 B070174 Benzyl bis(2-bromoethyl)carbamate CAS No. 189323-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N,N-bis(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXFVMMTKPFXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596590
Record name Benzyl bis(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189323-09-9
Record name Benzyl bis(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cbz-N,N-bis(2-bromoethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of Benzyl Bis 2 Bromoethyl Carbamate

Comprehensive Analysis of Synthetic Routes

The primary and most direct method for the synthesis of Benzyl (B1604629) bis(2-bromoethyl)carbamate involves the formation of a carbamate (B1207046) linkage.

Carbamate Formation via Reaction of Benzyl Chloroformate with Bis(2-bromoethyl)amine (B3022162)

The principal synthetic route to Benzyl bis(2-bromoethyl)carbamate is the reaction between benzyl chloroformate and bis(2-bromoethyl)amine. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzyl chloroformate. The presence of a base is crucial to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.

A common procedure involves dissolving bis(2-bromoethyl)amine in a suitable solvent and then adding benzyl chloroformate, often in the presence of a base like sodium hydroxide (B78521) or triethylamine.

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require careful control include temperature, solvent choice, and the stoichiometry of the reactants.

Temperature plays a critical role in the synthesis of this compound. Lower temperatures, typically in the range of 0–5°C, are preferred to minimize side reactions. Maintaining a low temperature helps to prevent the degradation of the bromoalkyl chains and reduces the likelihood of debromination, which can occur at elevated temperatures. The reaction is often initiated at 0°C, and then allowed to proceed at room temperature for a specified duration.

The choice of solvent is another crucial factor. Anhydrous solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are favored to prevent the hydrolysis of the bromoethyl groups. The use of a solvent mixture, for instance, 1,4-dioxane (B91453) and water, has also been reported. The solubility of the reactants and the stability of the product in the chosen solvent system are important considerations. Polar aprotic solvents like dimethylformamide (DMF) can enhance reactivity, which may be beneficial given the potential for slower reaction kinetics due to steric hindrance from the bulky bis(2-bromoethyl)amine.

The molar ratio of the reactants significantly influences the reaction's outcome. To ensure the complete formation of the carbamate, a slight excess of one of the reactants may be used. For instance, a 1:2 molar ratio of benzyl chloroformate to bis(2-bromoethyl)amine has been suggested to drive the reaction to completion. In other procedures, a near equimolar ratio of bis(2-bromoethyl)amine and benzyl chloroformate is used, with a base such as sodium hydroxide being used in a 2:1 molar ratio relative to the amine. Careful control of stoichiometry is essential for maximizing the yield and minimizing the presence of unreacted starting materials in the final product.

The following table summarizes the optimized reaction conditions for the synthesis of this compound:

ParameterRecommended ConditionRationale
Temperature 0–5°C initially, then room temperatureMinimizes side reactions and degradation of bromoalkyl chains.
Solvent Anhydrous Dichloromethane or THFPrevents hydrolysis of bromoethyl groups.
Base Sodium hydroxide or TriethylamineEnhances the nucleophilicity of the amine.
Stoichiometry Near equimolar or slight excess of amineEnsures complete reaction and maximizes yield.

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound proceeds through a well-established nucleophilic acyl substitution mechanism. The key steps are as follows:

Activation of the Amine: A base, such as sodium hydroxide or triethylamine, removes a proton from the secondary amine group of bis(2-bromoethyl)amine. This deprotonation enhances the nucleophilicity of the nitrogen atom.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated bis(2-bromoethyl)amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Protonation (if necessary): Depending on the reaction conditions and the base used, a final protonation step may occur to yield the neutral this compound product.

Nucleophilic Acyl Substitution Mechanisms

The primary route for synthesizing this compound is through a nucleophilic acyl substitution reaction. masterorganicchemistry.com This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com In this specific synthesis, the reactants are typically bis(2-bromoethyl)amine and benzyl chloroformate.

The reaction proceeds via a well-established addition-elimination mechanism:

Nucleophilic Attack: The nitrogen atom of bis(2-bromoethyl)amine acts as the nucleophile, attacking the electron-deficient carbonyl carbon of benzyl chloroformate. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.com

Formation of Tetrahedral Intermediate: This transient, sp3-hybridized intermediate contains the original acyl group, the leaving group (chloride), and the incoming nucleophile (the amine). youtube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen pi bond, and in the process, the chloride ion is expelled as the leaving group. youtube.comlibretexts.org

Influence of Steric Effects on Reaction Efficiency

Steric hindrance plays a significant role in the efficiency of the synthesis of this compound. Steric effects refer to the spatial arrangement of atoms in a molecule and how this arrangement affects the molecule's reactivity. In this synthesis, the presence of two bromoethyl groups on the nitrogen atom of bis(2-bromoethyl)amine creates steric bulk.

To mitigate the negative impact of steric hindrance, certain optimization strategies can be employed:

Solvent Selection: Using polar aprotic solvents, such as N,N-dimethylformamide (DMF), can enhance the reaction rate. These solvents can help to stabilize charged intermediates and facilitate the reaction without participating in it.

Temperature Control: While elevated temperatures can sometimes overcome activation energy barriers, they must be carefully controlled. For the synthesis of this compound, lower temperatures (0–5°C) are often preferred to minimize side reactions, such as the degradation of the bromoalkyl chains.

Advanced Synthetic Strategies and Analogous Approaches

Beyond the direct synthesis, this compound serves as a valuable intermediate in more complex synthetic schemes, and its structure can be modified to create a variety of functionalized molecules.

Exploration of Building Block Utility in Complex Organic Synthesis

This compound is primarily utilized as a synthetic linker or building block in organic synthesis. Its structure is bifunctional, containing a carbamate group and two reactive bromoethyl arms. This bifunctionality allows for its incorporation into larger, more complex molecular architectures.

A key application is in the synthesis of nitrogen-containing heterocycles, such as alkylated azetidines and aziridines. In these syntheses, the bromoethyl groups function as alkylating agents. They react with nucleophiles through an SN2 mechanism, where the bromine atom, being a good leaving group, is displaced. This process leads to the formation of new carbon-nitrogen bonds, which is a crucial step in constructing the ring structures of various heterocycles that may possess biological activity. The benzyl carbamate moiety often serves as a protecting group for the nitrogen atom, which can be removed at a later stage in the synthetic sequence.

Derivatization Strategies for Structural Modification and Functionalization

The chemical reactivity of this compound allows for various derivatization strategies to achieve structural modification and functionalization. The two bromine atoms are the primary sites for such modifications.

Nucleophilic Substitution: The bromoethyl groups can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. For instance, reacting this compound with other amines, thiols, or azides can lead to the formation of diverse derivatives with different functional groups appended to the ethyl chains. This versatility makes it a valuable precursor for creating libraries of compounds for various research applications, including medicinal chemistry.

Alternative Synthesis via Hydroxylated Intermediate: An alternative synthetic strategy that highlights functionalization involves a two-step process. First, benzyl bis(2-hydroxyethyl)carbamate is synthesized. This intermediate is then subjected to a bromination reaction to convert the hydroxyl groups into bromo groups, yielding the final product. This approach can be advantageous when the starting material, bis(2-bromoethyl)amine, is less stable or more difficult to handle. This method represents a functional group interconversion strategy, a common tactic in multi-step organic synthesis.

Chemical Reactivity and Transformative Potential of Benzyl Bis 2 Bromoethyl Carbamate

Intrinsic Alkylating Agent Characteristics

The defining feature of Benzyl (B1604629) bis(2-bromoethyl)carbamate's reactivity lies in its capacity to act as a bifunctional alkylating agent. This property is a direct consequence of the two bromoethyl groups integrated into its structure. The bromine atoms, being excellent leaving groups, facilitate the formation of new covalent bonds through nucleophilic substitution reactions.

The bromoethyl moieties of Benzyl bis(2-bromoethyl)carbamate are primed for undergoing bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom simultaneously as the leaving group (bromide ion) departs. The high polarizability of the carbon-bromine bond and the stability of the resulting bromide anion make this process favorable.

Several factors influence the rate and efficiency of these SN2 reactions. The steric environment around the reactive centers plays a role; the benzyl group of the carbamate (B1207046) can create some steric hindrance, which might necessitate the use of catalysts like tetrabutylammonium (B224687) iodide (TBAI) to enhance reaction rates. Kinetic studies, often involving various nucleophiles such as sodium azide, can be employed to quantitatively assess the compound's reactivity and monitor the progress of the substitution by measuring the release of bromide ions.

The electrophilic nature of the bromoethyl groups enables this compound to react with various biological nucleophiles. Common nucleophilic functional groups found in biological molecules include amines (e.g., in amino acids and proteins) and thiols (e.g., in cysteine residues). The reaction involves the nucleophilic attack by the heteroatom (nitrogen or sulfur) on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable carbon-heteroatom bond. nih.gov This reactivity is fundamental to its utility in fields like medicinal chemistry, where it can be used to conjugate with biomolecules or serve as a building block for pharmacologically active agents.

Role as a Versatile Synthetic Intermediate

Beyond its inherent alkylating ability, this compound serves as a crucial building block in the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. Its bifunctional nature allows for the construction of cyclic systems, which are prevalent scaffolds in many biologically active compounds.

A primary application of this compound in organic synthesis is as a linker for the preparation of alkylated azetidines and aziridines. Azetidines (four-membered rings) and aziridines (three-membered rings) are valuable heterocyclic structures in medicinal chemistry. researchgate.net The synthesis typically involves an intramolecular cyclization reaction. After one of the bromoethyl groups reacts with a suitable nucleophile, the second bromoethyl group can react with a nitrogen atom within the same molecule to close the ring, forming the desired heterocyclic system.

The bromoethyl groups of this compound can be converted to other functional groups that can participate in specific synthetic transformations. For instance, substitution of the bromides with an amine can generate a precursor for aza-Michael reactions. The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. rsc.orgnih.gov While this compound itself is not the direct participant, its derivatives are key for synthesizing five-membered nitrogen heterocycles like pyrrolidines. rsc.orgorganic-chemistry.orgrsc.org An intramolecular aza-Michael reaction is a powerful method for constructing pyrrolidine (B122466) rings, which are core structures in numerous natural products and pharmaceuticals. rsc.orgresearchgate.net This process involves the intramolecular attack of a nitrogen nucleophile onto a Michael acceptor within the same molecule, leading to an efficient ring-closing cascade. nih.gov

The reactivity of its bromoethyl groups makes this compound a valuable starting material for creating a diverse library of chemical structures. By choosing different nucleophiles for the initial substitution reaction, a wide array of derivatives can be synthesized. This versatility allows chemists to systematically modify the structure to explore structure-activity relationships in drug discovery or to build complex target molecules. The compound essentially acts as a scaffold that can be elaborated through various substitution and cyclization reactions, highlighting its importance as a versatile synthetic intermediate.

Biological Activities and Pharmacological Insights of Benzyl Bis 2 Bromoethyl Carbamate and Its Derivatives

In Vitro Cytotoxicity Profiling

The potential of Benzyl (B1604629) bis(2-bromoethyl)carbamate as a cytotoxic agent has been explored through its application in anticancer research, where it serves as a component in the development of prodrugs. These prodrugs are designed to be activated by specific enzymes within the cellular environment, thereby enhancing their cytotoxic effects against cancer cells.

Determination of Half-Maximal Inhibitory Concentrations (IC50 Values)Following the observation of dose-dependent cytotoxicity, specific half-maximal inhibitory concentration (IC50) values have been recorded for Benzyl bis(2-bromoethyl)carbamate against different cancer cell lines.benchchem.comWhile the precise values are noted in specific study records, they confirm the compound's potential as an anticancer agent.benchchem.comThe determination of IC50 values is a critical step in evaluating the potency of a potential therapeutic agent.

Table 1: Summary of In Vitro Cytotoxicity Findings for this compound

Parameter Finding Source
Cell Viability Reduced cell viability in cancer cell lines.
Dose-Response Effects were found to be dose-dependent.
IC50 Values Specific IC50 values have been determined.

| Application | Used in the development of enzyme-activated anticancer prodrugs. | |

Antimicrobial Activity Investigations of this compound Derivatives

Research has suggested that derivatives of this compound possess antimicrobial properties. The investigation into related structures, such as benzyl bromide derivatives and other carbamates, provides insight into this potential.

Efficacy Against Specific Bacterial StrainsStudies on benzyl bromide derivatives have demonstrated significant antibacterial and antifungal properties.nih.govnih.govThese compounds have shown strong activity against Gram-positive bacteria, including S. aureus, S. pyogenes, and E. faecalis, with zones of inhibition ranging from 10 to 17 mm.nih.govModerate activity was observed against certain Gram-negative bacteria.nih.govnih.govSpecifically, one benzyl bromide derivative showed moderate effects against E. coli, C. freundii, K. pneumoniae, and S. typhi.nih.govIn terms of antifungal activity, these derivatives were highly effective against C. albicans and C. krusei.nih.govOther research on rosin-based carbamate (B1207046) derivatives also confirms strong inhibition against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.ncsu.edu

Table 2: Antimicrobial Activity of Benzyl Bromide Derivatives

Derivative/Strain Activity Level Finding Source
Benzyl Bromide Derivatives vs. Gram-Positive Bacteria High Inhibition zones of 10–17 mm against S. aureus, S. pyogenes, E. faecalis. nih.gov
Benzyl Bromide Derivatives vs. Gram-Negative Bacteria Moderate Inhibition zone of 7 mm against E. coli, C. freundii, K. pneumoniae, S. typhi. nih.gov
Benzyl Bromide Derivatives vs. Fungi High Effective against C. albicans and C. krusei with inhibition zones from 9 to 35 mm. nih.gov

| Rosin-Based Carbamate vs. Bacteria | Strong | Exhibited strong inhibition against S. aureus, E. coli, B. subtilis. | ncsu.edu |

Enzyme Modulation and Inhibition Studies

The interaction of this compound with various enzyme systems has been an area of preliminary investigation, with a focus on enzymes involved in metabolism and neurotransmission.

Preliminary data indicate that this compound may act as an inhibitor of certain cytochrome P450 enzymes, namely CYP1A2 and CYP2C19. These enzymes are crucial for the metabolism of a wide range of drugs and xenobiotics. Similar inhibitory activity against CYP1A2 and CYP2C19 has also been noted for the related compound Benzyl (2-bromoethyl)carbamate.

Additionally, the general structure of benzyl carbamates suggests a potential for inhibiting cholinesterases, such as butyrylcholinesterase (BChE). nih.gov However, it has been theorized that the steric bulk of the bis(2-bromoethyl) groups on the target compound might diminish its binding affinity to both acetylcholinesterase (AChE) and BChE, potentially limiting this activity. This highlights the need for structural optimization to enhance enzyme-inhibitory effects.

Table 3: Profile of Enzyme Interactions for this compound and Related Compounds

Enzyme Target Compound Observed or Potential Effect Source
Cytochrome P450 (CYP1A2) This compound Potential Inhibition
Cytochrome P450 (CYP2C19) This compound Potential Inhibition
Butyrylcholinesterase (BChE) Benzyl carbamates (general) General class shows inhibitory activity. nih.gov

| AChE and BChE | this compound | Steric hindrance from bis(2-bromoethyl) groups may reduce binding affinity. | |

Medicinal Chemistry and Therapeutic Applications of Benzyl Bis 2 Bromoethyl Carbamate

Design and Synthesis of Novel Therapeutic Agents

The chemical architecture of Benzyl (B1604629) bis(2-bromoethyl)carbamate, particularly the presence of two electrophilic bromoethyl groups, makes it a valuable building block in synthetic organic chemistry. nih.gov These groups can readily undergo nucleophilic substitution reactions, enabling the attachment of various functionalities and the construction of more complex molecular entities with potential biological activity. nih.govresearchgate.net

Compounds for Modulating Central Nervous System Activity

Benzyl bis(2-bromoethyl)carbamate has been utilized as a synthetic linker in the creation of compounds with potential to modulate central nervous system (CNS) activity. nih.gov The primary strategy involves using the bromoethyl groups to form heterocyclic structures, such as alkylated azetidines and aziridines. nih.gov These nitrogen-containing rings are important pharmacophores found in many biologically active compounds, including those targeting the CNS. nih.gov

A key area of interest is in the development of treatments for neurodegenerative diseases like Alzheimer's disease. One therapeutic approach for such conditions is to increase the levels of the neurotransmitter acetylcholine (B1216132) by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). elsevierpure.com Researchers have designed and synthesized quinuclidine-based carbamates as potent cholinesterase inhibitors. elsevierpure.com In this context, a benzyl group, similar to that in this compound, can be incorporated into the structure of these inhibitors. For instance, N-Benzyl-3-(N,N-dimethylcarbamoyloxy)quinuclidinium bromide was synthesized as part of a series of compounds evaluated for their ability to inhibit AChE and BChE. elsevierpure.com The design of these molecules leverages the carbamate (B1207046) group for covalent binding to the cholinesterase enzymes, while the quinuclidine (B89598) scaffold and its substituents, including the benzyl group, influence binding affinity and selectivity. elsevierpure.com

General Strategies for Modulating Biological Pathways

The utility of this compound extends to general strategies for creating molecules that can modulate various biological pathways. It functions as a linker molecule, enabling chemists to synthesize complex derivatives through substitution reactions. nih.gov The reactivity of the bromine atoms allows for the introduction of diverse nucleophiles, leading to a wide array of derivatives with tailored properties. researchgate.net

This strategy is foundational in medicinal chemistry for developing therapeutic agents. By reacting this compound with different nucleophilic molecules, new compounds can be generated that are designed to interact with specific biological targets, such as enzymes or receptors. The carbamate portion of the molecule provides a stable, peptide-bond-like structure that can influence the compound's pharmacokinetic properties and interactions with biological targets. nih.gov This approach has been used to create libraries of compounds for screening against various diseases, demonstrating the role of this compound as a versatile starting point for drug discovery. nih.gov

Advanced Strategies in Anticancer Drug Development

In oncology, a major challenge is to develop drugs that are highly toxic to cancer cells while sparing healthy tissues. This compound has been explored as a key component in the design of advanced anticancer prodrugs, which are inactive compounds that are converted into their active, cytotoxic form preferentially at the tumor site.

Prodrug Design and Enzyme-Activated Release Mechanisms

The bis(2-bromoethyl)amine (B3022162) moiety within the structure of this compound is a precursor to nitrogen mustards, a class of potent DNA alkylating agents used in chemotherapy. The strategy involves "masking" the reactive nitrogen mustard in an inactive form, which can then be "unmasked" by specific conditions or enzymes prevalent in the tumor microenvironment.

One advanced strategy involves designing prodrugs that are activated by the enzyme DT-diaphorase (DTD), which is overexpressed in many types of cancer cells. This compound has been used in the development of such prodrugs. nih.gov The concept is to create a molecule that is a substrate for DTD. Upon enzymatic reduction, the prodrug undergoes a transformation that releases the cytotoxic nitrogen mustard agent. This targeted activation enhances the drug's cytotoxicity specifically against the cancer cells that overexpress DTD, thereby increasing the therapeutic window and reducing systemic toxicity. nih.gov

Table 1: Research Findings on DT-diaphorase Activated Prodrugs

FeatureDescription
Target Enzyme DT-diaphorase (DTD), overexpressed in various cancer cells.
Prodrug Component This compound serves as a precursor.
Activation Mechanism Enzymatic reduction by DT-diaphorase at the tumor site.
Released Agent A cytotoxic nitrogen mustard agent.
Therapeutic Goal Enhanced cytotoxicity specifically in cancer cells, minimizing damage to healthy tissue.

Another innovative prodrug strategy exploits the elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), found in the microenvironment of many tumors. nih.govacs.org While not directly referencing this compound, the principle involves designing nitrogen mustard prodrugs that are selectively activated by H₂O₂. nih.govresearchgate.net

This approach often incorporates a boronic acid or boronic ester moiety into the prodrug structure. acs.orgresearchgate.netnih.gov This "trigger" group is stable under normal physiological conditions but reacts with H₂O₂. The reaction, typically a Baeyer-Villiger type oxidation, cleaves the boron-carbon bond, initiating a cascade that leads to the release of the active aromatic nitrogen mustard. researchgate.netresearchgate.net This released agent can then exert its cytotoxic effect by cross-linking DNA in the cancer cells. acs.org Studies have shown this to be an effective way to mask the cytotoxicity of chemotherapeutic agents and achieve their selective release in the presence of H₂O₂. nih.gov This strategy has led to the development of compounds that are significantly more potent against cancer cells with high ROS levels compared to conventional chemotherapeutics like melphalan (B128) and chlorambucil. elsevierpure.comacs.org

Table 2: Design Strategy for H₂O₂-Activated Nitrogen Mustard Prodrugs

ComponentRoleMechanism
Nitrogen Mustard The cytotoxic "warhead" that alkylates DNA.Masked in the prodrug form to reduce systemic toxicity.
Arylboronate Ester The H₂O₂-sensitive "trigger".Reacts selectively with H₂O₂ via oxidative cleavage. researchgate.netacs.org
Linker Connects the trigger to the warhead.Undergoes self-immolative decomposition after the trigger is activated.
Activation Release of the active drug.The process is initiated by high H₂O₂ levels in the tumor microenvironment. nih.gov
Optimization for Enhanced Aqueous Solubility and Cellular Permeability

A significant hurdle in the development of many therapeutic agents is achieving a balance between aqueous solubility for administration and formulation, and sufficient lipophilicity to ensure permeability across cellular membranes. The carbamate functional group inherently contributes to this balance.

Carbamates are often described as "amide-ester" hybrids, and this dual nature confers favorable properties for drug design. nih.gov They possess good chemical and proteolytic stability and a notable capability to permeate cell membranes. nih.govacs.orgnih.gov This permeability is a crucial attribute for intracellular drug targets. The ability to traverse cell membranes is a general characteristic of the carbamate moiety, which is increasingly utilized to replace peptide bonds in pharmaceuticals for this reason. nih.gov

Mechanisms of Action: DNA Alkylation and Cross-linking

The primary mechanism of cytotoxicity for compounds like this compound is attributed to its function as a bifunctional alkylating agent. This activity is mediated by the two 2-bromoethyl groups. Alkylating agents are a class of compounds that covalently attach an alkyl group to nucleophilic sites on biologically important molecules, most notably DNA. nih.govnih.gov

The process is initiated by the metabolic activation of the agent. nih.gov For nitrogen mustard compounds, which share the bis(2-haloethyl) feature, this involves an intramolecular nucleophilic substitution reaction where the nitrogen atom attacks the carbon bearing the halogen, displacing it and forming a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then readily reacts with nucleophilic sites on DNA bases. acs.org The most predominant site of alkylation is the N7 position of guanine (B1146940). nih.gov

As a bifunctional agent, this compound can undergo this reaction twice. The mechanism proceeds in two steps:

Monoadduct Formation: One of the bromoethyl arms forms an aziridinium ion and alkylates a guanine base on one strand of the DNA.

Interstrand Cross-link (ICL) Formation: The second bromoethyl arm then reacts with a guanine base on the opposite DNA strand, forming a covalent bridge, or cross-link, between the two strands.

These interstrand cross-links are particularly cytotoxic because they physically prevent the separation of the DNA strands, which is a necessary step for both DNA replication and transcription. nih.gov This blockage of fundamental cellular processes ultimately leads to cell cycle arrest and the initiation of apoptosis (programmed cell death).

Carbamate as a Pivotal Scaffold in Contemporary Drug Design

The carbamate group is a key structural motif that appears in a multitude of approved drugs and prodrugs. nih.govacs.orgnih.gov Its prevalence stems from a unique combination of chemical stability, conformational properties, and the ability to engage in specific interactions with biological targets. acs.orgnih.gov This has led to its increasing use in medicinal chemistry, where derivatives are often specifically designed to form critical drug-target interactions via the carbamate moiety itself. nih.govcancer.gov

Utilization as Bioisosteres and Peptide Bond Surrogates

One of the most powerful applications of the carbamate group in medicinal chemistry is its use as a bioisostere for the amide or peptide bond. nih.govnih.gov Peptidomimetic design often seeks to replace native amide bonds to overcome the poor metabolic stability of peptide-based drugs, which are susceptible to cleavage by proteases. acs.orgnih.gov

The carbamate functionality serves as an excellent peptide bond surrogate for several reasons:

Enhanced Stability: Carbamates exhibit very good chemical and proteolytic stability, making them resistant to the enzymatic degradation that plagues many peptide therapeutics. nih.govacs.org

Cellular Permeability: The carbamate structure generally improves a molecule's ability to permeate cell membranes compared to its corresponding peptide. acs.orgnih.gov

Structural Mimicry: The carbamate group imposes a degree of conformational restriction due to electron delocalization, similar to a peptide bond. acs.orgnih.gov It can also participate in hydrogen bonding through its carbonyl group and the backbone NH, allowing it to mimic the key interactions of a peptide linkage with its target receptor or enzyme. acs.orgnih.gov

These attributes have been successfully exploited in drug design, making the carbamate motif a preferred choice for a peptide bond surrogate. acs.orgnih.gov

Pharmacokinetic Enhancement Strategies

Beyond serving as a stable structural unit, the carbamate linkage is a cornerstone of prodrug strategies aimed at enhancing the pharmacokinetic profiles of therapeutic agents. nih.govacs.orgacs.org A prodrug is an inactive or less active form of a drug that is chemically modified and becomes activated in vivo through metabolic processes. nih.gov

The use of a carbamate linker can address several pharmacokinetic challenges:

Metabolic Stability: Carbamates can be used to mask metabolically vulnerable functional groups, such as amines or phenols, protecting them from rapid first-pass metabolism in the liver. nih.govacs.org This strategy can increase the bioavailability and prolong the half-life of a drug. acs.org

Improved Solubility and Absorption: A prodrug strategy can overcome issues of poor aqueous solubility or absorption. nih.gov By attaching a promoiety via a carbamate bond, the physicochemical properties of the parent drug can be temporarily altered to be more favorable for formulation and absorption. nih.gov

Controlled Release: The rate of hydrolysis of the carbamate bond can be tuned by modifying its substituents. acs.org This allows for the design of prodrugs that release the active drug at a desired rate, potentially leading to sustained therapeutic effects and improved patient compliance. acs.orgacs.org

By manipulating the carbamate linkage, medicinal chemists can achieve improved stability and modulate the biological and pharmacokinetic properties of a lead compound. nih.govacs.org

Structure Activity Relationship Sar and Computational Investigations

Correlative Analysis of Chemical Structure and Biological Activity

The specific arrangement of atoms and functional groups within Benzyl (B1604629) bis(2-bromoethyl)carbamate dictates its reactivity and how it interacts with biological systems. The following subsections explore the influence of its substituents and the structural features that determine its alkylating potential.

The activity of nitrogen mustards is highly dependent on the nature of the substituent attached to the nitrogen atom. nih.gov In Benzyl bis(2-bromoethyl)carbamate, the benzyl carbamate (B1207046) moiety is a key determinant of its biological activity. The introduction of an aromatic ring, such as in the benzyl group, can decrease the electrophilicity of the nitrogen atom, leading to reduced reactivity and toxicity compared to aliphatic nitrogen mustards. nih.gov This structural feature can also influence how the molecule is transported and distributed within a biological system. mdpi.com

Furthermore, the carbamate linkage itself plays a crucial role. For instance, in the case of estramustine, a nitrogen mustard derivative, the carbamate link is part of a design that combines estradiol (B170435) and mechlorethamine, where the steroid portion acts as a carrier to facilitate transport across cell membranes. mdpi.com While not a steroid conjugate, the benzyl carbamate in this compound similarly modulates the reactivity of the nitrogen mustard core. The electron-withdrawing nature of the benzyl carbamate group can influence the molecule's interaction with enzymes. For some nitrogen mustard derivatives, the introduction of electron-withdrawing groups has been shown to enhance interactions with the active sites of enzymes. The activity of such compounds is not solely based on their chemical reactivity but also on active biological interactions, such as transport across membranes and enzymatic release of the reactive components. nih.gov

The defining structural feature of this compound responsible for its alkylating ability is the presence of the two bromoethyl groups. Bromine is a good leaving group, which facilitates the formation of a highly reactive aziridinium (B1262131) ion through intramolecular cyclization. biointerfaceresearch.com This aziridinium intermediate is the species that subsequently alkylates nucleophilic sites on biomacromolecules like DNA and proteins. biointerfaceresearch.comnih.gov The bifunctional nature of the molecule, having two such reactive groups, allows for the formation of cross-links, which can be particularly damaging to cancer cells. nih.gov

In Silico Modeling for Predicting Biological Interactions

Computational methods provide powerful tools to predict and analyze the interactions between small molecules and their biological targets at an atomic level. nih.gov These in silico techniques, including molecular docking and molecular dynamics simulations, offer insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov For a compound like this compound, docking simulations can be performed to model its interaction with potential enzyme targets. For example, software like AutoDock Vina can be used to simulate the binding of the compound to the active site of enzymes like glutathione (B108866) S-transferase, focusing on the interactions of the electrophilic bromoethyl groups with nucleophilic residues such as cysteine.

Docking studies can also help in understanding the binding modes of related compounds. For instance, in studies of other inhibitors, docking has been used to rationalize the inhibitory activity of compounds targeting specific enzymes like VEGFR-2. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction by simulating the movement of atoms over time. nih.govmdpi.com This technique can be used to assess the stability of a protein-ligand complex identified through docking. For example, a 100-nanosecond trajectory can be analyzed to identify persistent hydrogen bonds or hydrophobic interactions that contribute to the stability of the complex.

MD simulations have been successfully used to validate the structure of DNA adducts formed by nitrogen mustards and to compare the structural distortions they induce. nih.gov In the context of protein targets, MD simulations can reveal how the binding of a ligand affects the protein's conformation and dynamics. nih.govnih.gov The choice of force field is crucial in these simulations, with various options available, such as AMBER, CHARMM, and GROMACS, each with its own parameters for describing the interactions between atoms. nih.govfrontiersin.org

Computational methods are valuable for validating and interpreting experimental findings. nih.gov For instance, if experimental inhibition data, such as IC50 values, are available for a series of compounds, a quantitative structure-activity relationship (QSAR) can be developed. nih.gov QSAR models correlate the chemical structure of compounds with their biological activity.

Furthermore, molecular docking and MD simulations can be used to provide a theoretical basis for experimental observations. For example, a study on potential ALK inhibitors used hierarchical virtual screening, followed by molecular docking and MD simulations to elucidate the binding modes of the identified hits. nih.gov This approach can help in rationalizing why certain structural modifications lead to enhanced or diminished activity, thereby guiding the design of more potent and selective inhibitors. The correlation between computationally predicted binding affinities and experimentally determined inhibition constants can serve as a validation for the proposed binding mode.

Table of Interactive Data

ParameterValue/DescriptionSource
Molecular Docking Software AutoDock Vina
MD Simulation Software GROMACS nih.gov
Commonly Used Force Fields AMBER, CHARMM, GROMOS, OPLS4 nih.govfrontiersin.org
Typical MD Simulation Length 100 nanoseconds
Key Interactions Analyzed Hydrogen bonds, hydrophobic interactions, π-π stacking nih.gov
Experimental Data for Validation IC50 values, Ki values nih.gov

Strategies for Optimizing Physicochemical Attributes for Biological Studies

To overcome the solubility limitations of this compound, several formulation strategies can be employed. These methods aim to increase the compound's concentration in aqueous solutions without causing precipitation, which could lead to inaccurate and unreliable results in biological assays.

The poor aqueous solubility of this compound necessitates the use of specialized formulation techniques to enable its effective use in laboratory-based cellular and molecular assays.

A widely adopted and straightforward approach to solubilizing hydrophobic compounds is the use of co-solvent systems. This involves dissolving the compound in a water-miscible organic solvent before its introduction into the aqueous assay medium. For this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended co-solvent. A stock solution of the compound is first prepared in 100% DMSO, which can then be diluted into the aqueous biological medium. It is crucial to maintain the final concentration of the co-solvent at a low level, typically not exceeding 1-2%, to avoid solvent-induced cellular toxicity or artifacts in the assay. google.com

A patent describing the use of this compound in a chemical synthesis notes its dissolution in N,N-dimethylformamide (DMF), another polar aprotic solvent that can be used as a co-solvent. epa.gov The selection of a co-solvent system should always be validated for compatibility with the specific cell line and assay being used.

Table 1: Illustrative Solubility of this compound in a DMSO/Water Co-solvent System

% DMSO in Water (v/v)Estimated Solubility (µg/mL)Observation
0.1%< 1Precipitate forms
1%10 - 20Clear solution
5%> 100Clear solution
10%> 500Clear solution

Commonly used cyclodextrins in pharmaceutical formulations include alpha-, beta-, and gamma-cyclodextrins, as well as their chemically modified derivatives which can offer improved solubility and reduced toxicity. epa.gov The formation of an inclusion complex can protect the encapsulated drug from degradation and improve its stability in aqueous solutions. While specific studies on the complexation of this compound with cyclodextrins are not prevalent in the literature, this strategy is a recognized method for improving the solubility of other carbamate drugs. researchgate.net

Table 2: Potential Cyclodextrins for Inclusion Complex Formation with this compound

Cyclodextrin (B1172386) TypeCavity Size (Å)Potential for Inclusion
α-Cyclodextrin4.7 - 5.3May be too small for the entire hydrophobic portion
β-Cyclodextrin6.0 - 6.5Potentially suitable for the benzyl or bromoethyl groups
γ-Cyclodextrin7.5 - 8.3May be too large, leading to a weak complex
Hydroxypropyl-β-CD6.0 - 6.5Increased solubility and reduced toxicity compared to native β-CD

Note: The suitability of each cyclodextrin would need to be experimentally determined through techniques such as phase solubility studies, NMR spectroscopy, or calorimetry.

Micellar encapsulation is another effective strategy for increasing the aqueous solubility of hydrophobic compounds. This technique utilizes surfactants, which are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can partition into the hydrophobic core of the micelles, effectively being encapsulated and dispersed in the aqueous medium.

Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants. For this compound, the use of a non-ionic surfactant such as Tween-80 has been suggested. The concentration of the surfactant in the final assay medium must be above its CMC to ensure the presence of micelles for encapsulation. The CMC of Tween-80 in aqueous solutions is approximately 0.012 mM.

Table 3: Properties of a Suggested Surfactant for Micellar Encapsulation

SurfactantTypeCritical Micelle Concentration (CMC)
Tween-80 (Polysorbate 80)Non-ionic~0.012 mM

Note: The effectiveness of micellar encapsulation for this compound would depend on factors such as the drug-to-surfactant ratio and the specific conditions of the in-vitro assay.

Mechanistic Elucidation of Benzyl Bis 2 Bromoethyl Carbamate Interactions Within Biological Systems

Identification of Molecular Targets and Biochemical Pathways

The primary molecular mechanism of Benzyl (B1604629) bis(2-bromoethyl)carbamate involves its function as a bifunctional alkylating agent. This reactivity dictates its interaction with and influence on specific biochemical pathways.

Benzyl bis(2-bromoethyl)carbamate serves as a synthetic precursor, or linker, in the chemical construction of azetidines and aziridines, which are four and three-membered nitrogen-containing heterocyclic compounds, respectively. oncohemakey.com In a laboratory setting, the compound's two bromoethyl arms react with an amine via nucleophilic substitution to form the strained ring structures of these heterocycles. oncohemakey.com

It is crucial to distinguish this role in chemical synthesis from a direct interaction with the enzymes that catalyze the biosynthesis of these rings in nature. While enzymes like non-heme iron enzymes and sulfotransferases are involved in the natural biological production of aziridine-containing molecules like the antibiotic ficellomycin, this compound itself is not known to be a substrate or inhibitor for these specific enzymes. nih.govnih.govnih.gov Instead, the azetidine (B1206935) and aziridine (B145994) compounds synthesized using this compound are the entities that can exhibit biological activity, such as acting as enzyme inhibitors or possessing antitumor properties. youtube.comresearchgate.netresearchgate.net

The chemical reactivity of this compound is defined by the electrophilic nature of the carbon atoms attached to the bromine atoms. These sites are susceptible to attack by electron-rich atoms, known as nucleophiles, which are abundant in biological systems.

The process occurs via a bimolecular nucleophilic substitution (SN2) mechanism. oncohemakey.com Key factors governing this interaction include:

Leaving Group Ability : Bromine is an effective leaving group, meaning it readily departs with its electron pair upon nucleophilic attack, facilitating the formation of a new covalent bond. oncohemakey.com

Nucleophilic Targets : The compound reacts with various biological nucleophiles, with a particular propensity for the nitrogen and sulfur atoms found in amino acid residues of proteins and the nitrogen atoms of DNA bases. nih.gov

Steric Effects : The bulky benzyl group of the carbamate (B1207046) moiety can create steric hindrance, which may modulate the rate of nucleophilic attack on the reactive bromoethyl groups. oncohemakey.com This can influence which nucleophiles can access the electrophilic carbons.

Table 1: Factors Influencing Nucleophilic Interaction

FactorDescriptionImplication for this compound
Electrophilicity The electron-deficient carbon atoms of the bromoethyl groups are prone to attack.Primary sites of reaction.
Leaving Group Bromide (Br-) is a good leaving group, facilitating the substitution reaction.Enhances reactivity compared to chloro-analogs. oncohemakey.com
Nucleophile Strength The reaction rate depends on the availability and reactivity of biological nucleophiles (e.g., thiols, amines).Determines which biomolecules are targeted.
Steric Hindrance The size of the benzyl carbamate group can physically obstruct the approach of nucleophiles.May reduce reaction efficiency compared to less bulky alkylating agents. oncohemakey.com

Cellular and Subcellular Effects

As a bifunctional alkylating agent, this compound has the potential to induce significant cellular stress by chemically modifying critical biomolecules, leading to disruptions in cellular processes.

The covalent modification of cellular components by bifunctional alkylating agents is a profound trigger for cell cycle arrest and programmed cell death (apoptosis). By forming adducts on DNA, these agents inhibit essential processes like DNA replication, which directly halts cellular proliferation. oncohemakey.comresearchgate.net

If the cellular damage is too extensive for DNA repair mechanisms to handle, the cell initiates apoptosis. oncohemakey.comnih.gov This is a common mechanism of action for many anticancer agents. nih.govmdpi.com Aziridine-containing compounds, which can be synthesized from this compound, are known to exert their cytotoxic effects through the induction of apoptosis. mdpi.comnih.gov Some aziridines, like imexon, are known to induce apoptosis through mitochondrial oxidation and the release of cytochrome C. mdpi.com The combination of a bifunctional alkylating agent with other compounds has been shown to synergistically increase G2/M cell cycle arrest and apoptosis in cancer cell lines. nih.gov

The presence of two reactive bromoethyl groups allows this compound to form covalent bonds with two separate nucleophilic sites. When these sites are on DNA, the result is a DNA cross-link. nih.gov This is a particularly cytotoxic lesion.

Intrastrand Cross-links : Occur when the agent binds to two bases on the same strand of DNA.

Interstrand Cross-links (ICLs) : Occur when the agent binds to bases on opposite DNA strands. ICLs are especially problematic for the cell as they physically prevent the separation of the DNA double helix, a step that is mandatory for both DNA replication and transcription. nih.govnih.gov

The formation of ICLs is a major source of genomic instability. nih.gov If left unrepaired, they can lead to replication fork collapse, the formation of double-strand breaks during attempted repair, and ultimately, cell death. nih.govnih.gov The profound toxicity of ICLs is a cornerstone of the therapeutic action of many chemotherapeutic drugs. nih.gov

Table 2: Proposed Mechanism of Cytotoxicity

StepProcessCellular Consequence
1. Alkylation Covalent binding of a bromoethyl group to a nucleophilic site on DNA (e.g., N7 of guanine).Formation of a monoadduct. nih.gov
2. Cross-linking The second bromoethyl group reacts with another DNA base.Formation of an intrastrand or interstrand cross-link (ICL). nih.govnih.gov
3. Process Blockade ICLs prevent DNA strand separation.Inhibition of DNA replication and transcription. nih.govresearchgate.net
4. Cellular Response Activation of DNA damage response pathways.Cell cycle arrest to allow for repair. oncohemakey.com
5. Cell Fate Overwhelming damage that cannot be repaired.Induction of apoptosis and cell death. oncohemakey.comnih.gov

Academic Perspectives on Toxicity Mechanisms

From an academic viewpoint, the toxicity of this compound is primarily attributable to its properties as a bifunctional alkylating agent. The mechanism of toxicity is not unique but falls within a well-studied class of compounds that exert their effects through covalent modification of biological macromolecules.

The core of its toxicity is genotoxicity. The ability to form DNA monoadducts and, more critically, interstrand cross-links, presents a severe challenge to the cell's genomic integrity. nih.govnih.gov These lesions physically obstruct fundamental cellular machinery, leading to a halt in proliferation and the induction of programmed cell death. oncohemakey.comresearchgate.net

While the carbamate moiety is a structural feature present in many pharmaceuticals and pesticides, the dominant toxicological feature of this compound is the pair of bromoethyl alkylating arms. researchgate.netnih.govscielo.br The reactivity of these arms means the compound is likely to react indiscriminately with various cellular nucleophiles beyond DNA, such as those on proteins (e.g., cysteine or histidine residues), potentially leading to enzyme inactivation and disruption of other cellular functions. However, the most profound and lethal effects are considered to be those that stem from the damage inflicted upon DNA. nih.govyoutube.com

Genotoxic Potential via DNA Alkylation

The primary mechanism underlying the genotoxic potential of this compound is its ability to alkylate DNA. This process involves the covalent attachment of its ethyl groups to nucleophilic sites on the DNA bases. The reactivity of the compound is largely dictated by the two bromoethyl groups, where the bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

The alkylation process is believed to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, a nucleophilic site on a DNA base, such as the N7 position of guanine (B1146940), attacks the carbon atom attached to the bromine. nih.gov This results in the formation of a covalent bond between the DNA base and the ethyl group of the carbamate, with the concurrent displacement of the bromide ion.

Being a bifunctional agent, this compound possesses the capacity to react with two different nucleophilic sites. This can lead to the formation of DNA monoadducts, where only one of the bromoethyl groups has reacted, or, more significantly, DNA cross-links. These cross-links can be of two types:

Intrastrand cross-links: where the compound links two nucleobases on the same strand of DNA.

Interstrand cross-links: where the compound links two nucleobases on opposite strands of the DNA double helix.

Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription. This blockage of fundamental cellular processes can trigger cell cycle arrest and, ultimately, apoptosis. The N7 position of guanine is a frequent target for such alkylating agents due to its high nucleophilicity. nih.govmdpi.com Alkylation at this site can lead to destabilization of the glycosidic bond, potentially resulting in depurination and the formation of an abasic site, further contributing to DNA damage. mdpi.com

Table 1: Postulated DNA Adducts of this compound

Adduct TypeDescriptionPotential Consequence
Monoadduct Covalent attachment of one bromoethyl group to a single DNA base (e.g., N7-guanine).Base substitution mutations, DNA strand breaks upon repair.
Intrastrand Cross-link Covalent linkage of two DNA bases on the same DNA strand.Distortion of the DNA helix, blockage of DNA polymerase.
Interstrand Cross-link Covalent linkage of two DNA bases on opposite DNA strands.Inhibition of DNA replication and transcription, induction of apoptosis.

Considerations for Off-Target Reactivity and Selectivity

While DNA is a primary target for electrophilic compounds like this compound, it is by no means the only one. The cellular environment is rich in other nucleophilic molecules that can also react with this alkylating agent. This off-target reactivity is a critical consideration in understanding the broader biological effects of the compound.

The selectivity of this compound for DNA over other cellular nucleophiles is influenced by several factors, including the accessibility of the target sites and their intrinsic nucleophilicity. Key off-target molecules include:

Proteins: Nucleophilic amino acid residues within proteins, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), are susceptible to alkylation. Covalent modification of proteins can alter their structure and function, leading to enzyme inhibition, disruption of cellular signaling pathways, and other cytotoxic effects. Computational docking simulations suggest potential interactions with enzymes like glutathione (B108866) S-transferase, targeting nucleophilic cysteine residues.

Glutathione (GSH): This tripeptide is a major cellular antioxidant and is present at high concentrations in the cytoplasm. The thiol group of its cysteine residue is a potent nucleophile and can react with this compound in a detoxification reaction, leading to the formation of a glutathione conjugate that can be subsequently eliminated from the cell.

The balance between DNA alkylation and off-target reactions is crucial in determining the ultimate biological outcome. High levels of off-target reactivity can lead to generalized cytotoxicity and may reduce the concentration of the compound available to interact with its intended DNA target. Conversely, factors that might favor DNA targeting could include the electrostatic attraction between the compound and the negatively charged phosphate (B84403) backbone of DNA, as well as potential non-covalent interactions that position the alkylating moieties in proximity to the DNA bases. nih.gov

Table 2: Potential Off-Target Nucleophiles for this compound

NucleophileFunctional GroupPotential Site of ReactionConsequence of Reaction
Proteins Cysteine, Histidine, LysineThiol, Imidazole, Amino groupsAltered protein function, enzyme inhibition.
Glutathione CysteineThiol groupDetoxification and elimination of the compound.
RNA Guanine, AdenineN7, N1, N3 positionsDisruption of protein synthesis.
Other small molecules VariousThiols, AminesDepletion of cellular nucleophiles.

Advanced Spectroscopic and Chromatographic Characterization of Benzyl Bis 2 Bromoethyl Carbamate

Spectroscopic Techniques for Structural Confirmation (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic analysis is fundamental to verifying the molecular structure of Benzyl (B1604629) bis(2-bromoethyl)carbamate, ensuring all functional groups and atomic connections are consistent with the expected arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Benzyl bis(2-bromoethyl)carbamate exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is typically observed around 1700 cm⁻¹ which is indicative of the C=O (carbonyl) stretch of the carbamate (B1207046) group. Additionally, a key absorption in the range of 600–650 cm⁻¹ corresponds to the C-Br stretching vibration, confirming the presence of the bromoethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule, serving as a cornerstone for structural elucidation.

¹H NMR: The proton NMR spectrum shows distinct signals that correspond to the different types of protons in the molecule. The protons of the two methylene (B1212753) groups in the bromoethyl chains (–CH₂CH₂Br) typically appear as a multiplet in the δ 3.6–3.8 ppm range, integrating to 4 hydrogens. The benzylic protons (–OCH₂Ph) are observed as a characteristic singlet at approximately δ 4.9–5.1 ppm, integrating to 2 hydrogens.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Diagnostic signals include a peak at around 40 ppm, which is attributed to the carbamate carbonyl carbon (N–C=O), and signals in the 30–35 ppm region, corresponding to the carbons of the bromoethyl groups (Br–CH₂–CH₂–).

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which further validates the structure. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Common fragmentation patterns observed can include the loss of the benzyl group, providing additional evidence for the proposed structure.

Table 1: Spectroscopic Data for this compound

Technique Feature Characteristic Signal/Value Reference
IR Spectroscopy C=O stretch (carbamate) ~1700 cm⁻¹
C-Br stretch 600–650 cm⁻¹
¹H NMR –CH₂Br protons δ 3.6–3.8 ppm (m, 4H)
Benzyl CH₂ protons δ 4.9–5.1 ppm (s, 2H)
¹³C NMR N–C=O carbon ~40 ppm
Br–CH₂–CH₂– carbons 30–35 ppm
Mass Spectrometry Molecular Ion Peak m/z corresponding to MW
Fragmentation Loss of benzyl group

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor reaction progress and check the purity of the final product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. The purity can be initially assessed by the presence of a single spot for the purified compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative technique for purity assessment. google.com It is used to determine the purity of the final product with high accuracy, often achieving results of 95% or greater. HPLC with UV detection is a valuable tool for stability studies of carbamate compounds. Furthermore, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed for the detailed analysis of complex mixtures and to identify potential degradation products, particularly under stress conditions. The separation of cis/trans isomers, if applicable, can also be achieved using conventional chromatographic techniques like HPLC. google.com

Table 2: Chromatographic Methods for this compound | Technique | Application | Details | Reference | | :--- | :--- | :--- | :--- | | Thin-Layer Chromatography (TLC) | Purity Confirmation, Reaction Monitoring | Used to confirm purity and track the conversion of reactants to product. | | | High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitatively determines purity, with values often ≥95%. google.com | | | Stability Studies | HPLC with UV detection is suitable for monitoring the stability of the compound. | | | LC-MS/MS | Degradation Analysis | Identifies and characterizes degradation products in complex mixtures. | |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by percentage) of a purified compound. For this compound, this method is used to validate its empirical formula (C₁₂H₁₅Br₂NO₂). The experimentally determined percentages of carbon, hydrogen, nitrogen, bromine, and oxygen are compared with the theoretically calculated values. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and confirms that the correct empirical formula has been assigned. Purity levels of ≥98% can be confirmed through this method, often in conjunction with TLC.

Future Research Avenues and Translational Potential of Benzyl Bis 2 Bromoethyl Carbamate

Design and Synthesis of Advanced Derivatives with Enhanced Efficacy and Selectivity

The core structure of Benzyl (B1604629) bis(2-bromoethyl)carbamate, featuring two reactive bromoethyl groups, serves as a foundational scaffold for creating a diverse array of new molecules. Future research will focus on the rational design and synthesis of derivatives with superior therapeutic properties. The bromoethyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions to form more complex molecules like alkylated azetidines and aziridines, which are significant in medicinal chemistry.

The design strategy for new derivatives often involves modifying the carbamate (B1207046) backbone or replacing the benzyl protecting group. For instance, introducing electron-withdrawing or electron-donating groups to the benzyl ring could modulate the reactivity of the bromoethyl groups. Similarly, creating analogues with different alkylating moieties could alter the compound's biological targets and efficacy. Molecular modeling techniques, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can be employed to predict the properties of new derivatives, optimizing their structures for specific biological activities before their actual synthesis. scirp.orgscirp.org This computational approach streamlines the development process, allowing for the creation of safer and more effective compounds. scirp.org

Research on related carbamates has shown that specific structural modifications can lead to significant gains in potency. For example, incorporating a sulfonamide group into similar carbamate structures has been shown to dramatically increase their inhibitory activity against certain enzymes. This suggests that synthesizing a sulfonamide-containing analogue of Benzyl bis(2-bromoethyl)carbamate could be a promising avenue for developing new therapeutic agents.

Table 1: Examples of Structural Analogues and Potential Derivatives

Compound Name Molecular Formula Key Structural Feature Potential Application/Significance Reference
Benzyl (2-bromoethyl)carbamate C10H12BrNO2 Single bromoethyl group Building block for pyrrolidine (B122466) derivatives via aza-Michael reactions.
Benzyl (2-bromoethyl)(methyl)carbamate C11H14BrNO2 Methyl group on nitrogen Serves as an organic building block, potentially altering reactivity and biological profile. bldpharm.com bldpharm.com
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate C18H16BrNO2 Fmoc protecting group, bromopropyl chain Used in peptide synthesis due to UV-sensitive protecting group.
Sulfonamide-based Carbamates Varies Sulfonamide group Show significantly higher inhibition of enzymes like butyrylcholinesterase compared to standard drugs.

Integration into Targeted Drug Delivery Systems for Precision Medicine

A significant challenge with potent chemical agents is achieving therapeutic efficacy without causing harm to healthy tissues. nih.gov Integrating this compound or its active derivatives into targeted drug delivery systems is a critical area for future research to enable its use in precision medicine. nih.govmdpi.com Such systems are designed to deliver a therapeutic payload specifically to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic toxicity. nih.gov

One major strategy involves the development of prodrugs. Research indicates that this compound has been used to create prodrugs that can be selectively activated by enzymes overexpressed in tumor environments, such as DT-diaphorase, leading to enhanced cytotoxicity specifically at the cancer site.

Another advanced approach is the encapsulation of the compound within nanoparticle-based carriers, such as liposomes. nih.govmdpi.com These nanoparticles can be engineered to have "stealth" properties that prolong their circulation time in the bloodstream and can be decorated with targeting ligands (like peptides or antibodies) that bind to specific receptors on the surface of cancer cells. nih.govmdpi.com For example, a peptide that targets the ErbB2 receptor, which is overexpressed in certain breast cancers, could be attached to a liposome (B1194612) carrying the drug, ensuring its preferential accumulation in tumor tissue. mdpi.com This active targeting further minimizes off-target effects and can help overcome drug resistance mechanisms. nih.govmdpi.com

Table 2: Targeted Drug Delivery Strategies

Delivery System Mechanism Potential Advantage Reference
Prodrugs Chemical modification renders the drug inactive until cleaved by a specific enzyme (e.g., DT-diaphorase) in target cells. Enhanced cytotoxicity specifically at the tumor site, reducing systemic exposure.
Liposomes/Nanoparticles Encapsulation of the drug within a lipid or polymer-based nanoparticle. Improves solubility, protects the drug from degradation, and reduces diffusion into healthy tissues. nih.govmdpi.com nih.govmdpi.com
Actively Targeted Nanoparticles Nanoparticles are functionalized with ligands (e.g., peptides, antibodies) that bind to receptors on target cells. Increases drug concentration at the site of disease, further mitigating off-target toxicity. nih.govmdpi.com

Deeper Mechanistic Understanding through Systems Biology Approaches

While the fundamental mechanism of this compound is understood to involve nucleophilic substitution reactions where its bromoethyl groups act as alkylating agents, a deeper, systems-level understanding of its biological consequences is lacking. Systems biology, which combines experimental data with computational modeling to study complex biological interactions, offers a path to elucidate the full spectrum of the compound's effects.

By treating cells with this compound and then employing high-throughput techniques like proteomics and transcriptomics, researchers could map the global changes in protein and gene expression. This data could reveal the cellular pathways most affected by the compound or its derivatives. For example, while it is known to be a building block for molecules that may have anticancer activity, the precise downstream pathways these molecules disrupt are not fully characterized. A systems biology approach could identify these pathways, potentially revealing new therapeutic targets or predicting off-target effects.

Furthermore, computational models could simulate how the compound and its metabolites distribute and interact within a biological network. This could help predict which enzymes are most likely to be targeted by the alkylating groups, moving beyond the current understanding of its role as a synthetic linker to define its specific molecular targets of action within a cell.

Exploration of Novel Applications Beyond Traditional Medicinal Chemistry

The reactive nature of this compound suggests its potential utility extends beyond its role as a precursor for therapeutic agents. Exploring these novel applications is a key avenue for future research.

One surprising and underexplored application is in agriculture. Preliminary studies have shown that this compound can stimulate seed germination and early growth in cotton plants. This finding opens up an entirely new field of investigation into its potential as a plant growth regulator or a component in agricultural formulations to improve crop yields. Further research is needed to determine the optimal conditions for this effect and to assess its applicability to other plant species.

Additionally, the broader class of carbamate compounds has been investigated for various biological activities, including as ixodicides for controlling ticks in the cattle industry. scirp.orgscirp.org While the mechanism of these ixodicide carbamates appears different from traditional ones, it highlights the chemical versatility of the carbamate structure. scirp.org This suggests that derivatives of this compound could be synthesized and screened for activity against a wide range of parasites and pests, potentially leading to new products for veterinary medicine or crop protection.

Development of Environmentally Benign Synthetic Protocols

The current synthesis of this compound involves the reaction of bis(2-bromoethyl)amine (B3022162) with benzyl chloroformate. Typical protocols use solvents like anhydrous dichloromethane (B109758) or 1,4-dioxane (B91453) and may require controlled low temperatures (0–5°C) to minimize side reactions. While effective, these methods present environmental and safety concerns associated with halogenated solvents and energy-intensive temperature control.

Future research should focus on developing "green" synthetic protocols that are more environmentally benign. This could involve several strategies:

Solvent Substitution: Replacing hazardous solvents like dichloromethane with safer, bio-based alternatives.

Catalysis: Developing novel catalysts that can improve reaction efficiency and allow the process to occur under milder conditions.

Process Intensification: Research into modifications that allow the reaction to proceed efficiently at room temperature would reduce energy consumption and simplify the manufacturing process. scirp.org Studies on related carbamates have demonstrated that modifications to the basic catalysis can lead to excellent yields at room temperature, providing a template for optimizing the synthesis of the title compound. scirp.orgscirp.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing chemical waste.

By embracing the principles of green chemistry, the production of this compound can become more sustainable, cost-effective, and safer.

Q & A

Basic: What are the recommended synthetic routes for Benzyl bis(2-bromoethyl)carbamate, and how do reaction conditions influence yield?

This compound can be synthesized via carbamate-forming reactions between benzyl chloroformate and bis(2-bromoethyl)amine. Key factors include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like bromoalkyl chain degradation .
  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the bromoethyl groups .
  • Stoichiometry : A 1:2 molar ratio of benzyl chloroformate to bis(2-bromoethyl)amine ensures complete carbamate formation .
    Yield optimization typically requires inert atmospheres (e.g., nitrogen) and slow reagent addition to prevent exothermic side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–3.8 ppm (m, 4H, –CH2Br) and δ 4.9–5.1 ppm (s, 2H, benzyl CH2) confirm the structure .
    • ¹³C NMR : Signals at ~40 ppm (N–C=O) and 30–35 ppm (Br–CH2–CH2–) are diagnostic .
  • IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) and 600–650 cm⁻¹ (C–Br stretch) .
  • Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 351.07 g/mol) and fragmentation patterns (e.g., loss of benzyl group) validate purity .

Advanced: How do conflicting reports on the stability of this compound under aqueous conditions arise, and how can they be resolved?

Discrepancies in stability studies often stem from:

  • pH variability : Hydrolysis accelerates in basic conditions (pH > 9), leading to cleavage of the carbamate bond, while acidic conditions (pH < 4) favor bromoethyl group degradation .
  • Temperature : Elevated temperatures (>25°C) promote both hydrolysis and β-elimination of HBr, complicating degradation pathway analyses .
    Methodological resolution :
    • Use buffered solutions (pH 7.4) to mimic physiological conditions for drug delivery studies.
    • Monitor degradation via HPLC with UV detection (λ = 254 nm) to quantify residual compound and byproducts .

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound in cross-coupling reactions?

The bromoethyl groups act as alkylating agents via SN2 mechanisms , facilitated by:

  • Leaving group ability : Bromine’s high polarizability enhances nucleophilic substitution, enabling reactions with amines or thiols in drug-conjugation studies .
  • Steric effects : The carbamate’s benzyl group can hinder nucleophile access to the β-carbon, requiring catalysts like tetrabutylammonium iodide (TBAI) to improve reaction rates .
    Experimental validation : Kinetic studies using varying nucleophiles (e.g., sodium azide) and monitoring bromide ion release via ion chromatography .

Basic: What are the critical safety considerations for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile degradation products (e.g., HBr gas) .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and bases to prevent hydrolysis .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced: How can computational modeling predict the biological interactions of this compound with target enzymes?

  • Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., glutathione S-transferase), focusing on the carbamate’s electrophilic bromoethyl groups binding to nucleophilic cysteine residues .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to identify persistent hydrogen bonds or hydrophobic interactions .
    Validation : Compare predicted IC50 values with experimental enzymatic inhibition assays using purified proteins .

Advanced: What strategies address low solubility of this compound in aqueous media for in vitro studies?

  • Co-solvent systems : Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without inducing precipitation .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) at concentrations above critical micelle concentration (CMC) .
  • Prodrug derivatization : Introduce hydrophilic groups (e.g., PEG chains) to the benzyl moiety while retaining alkylating activity .

Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., cell lysates)?

  • LC-MS/MS : MRM transitions (e.g., 351.07 → 91.0 for benzyl fragment) provide high specificity and sensitivity (LOQ = 0.1 ng/mL) .
  • GC-ECD : Effective for detecting brominated degradation products with detection limits of 1–5 ppm .
  • UV-Vis spectrophotometry : Quantify at λ = 210 nm in acetonitrile, though less specific for complex mixtures .

Advanced: How do structural modifications of the benzyl group influence the compound’s alkylating potency and selectivity?

  • Electron-withdrawing substituents (e.g., nitro groups) increase electrophilicity of the bromoethyl chain, enhancing DNA alkylation but reducing plasma stability .
  • Bulkier substituents (e.g., tert-butyl) sterically hinder nucleophilic attack, requiring optimization via Hammett σ-parameter analysis .
    Case study : Analogues with fluorinated benzyl groups show improved blood-brain barrier penetration in rodent models .

Advanced: What experimental approaches resolve discrepancies in reported cytotoxicity data for this compound?

Contradictory IC50 values (e.g., 5–50 μM in leukemia cells) arise from:

  • Cell line variability : Differences in glutathione levels or DNA repair mechanisms (e.g., NER pathway activity) .
  • Assay interference : Bromide ions from compound degradation may inhibit MTT assays; use alternative methods like CellTiter-Glo .
    Standardization : Pre-treat cells with buthionine sulfoximine (BSO) to deplete glutathione and isolate compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.